molecular formula C16H20ClN3O B231240 3-[4-(7-Chloro-4-quinolinyl)-1-piperazinyl]-1-propanol

3-[4-(7-Chloro-4-quinolinyl)-1-piperazinyl]-1-propanol

Cat. No. B231240
M. Wt: 305.8 g/mol
InChI Key: LQJWTATVMFGPMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[4-(7-Chloro-4-quinolinyl)-1-piperazinyl]-1-propanol, also known as PQP, is a chemical compound that has been the subject of extensive scientific research due to its potential use as an antimalarial drug. PQP belongs to the class of compounds known as 4-aminoquinolines, which have been used for decades to treat malaria. In recent years, PQP has emerged as a promising candidate for use in combination therapies due to its potent antimalarial activity and favorable pharmacokinetic properties.

Mechanism Of Action

The exact mechanism of action of 3-[4-(7-Chloro-4-quinolinyl)-1-piperazinyl]-1-propanol is not fully understood, but it is believed to act by inhibiting the heme detoxification pathway in the malaria parasite. This pathway is essential for the parasite's survival, and inhibition of this pathway leads to the accumulation of toxic heme molecules, which ultimately kill the parasite.

Biochemical And Physiological Effects

3-[4-(7-Chloro-4-quinolinyl)-1-piperazinyl]-1-propanol has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. It is rapidly absorbed and distributed throughout the body, including the brain, where it may have a role in preventing cerebral malaria. 3-[4-(7-Chloro-4-quinolinyl)-1-piperazinyl]-1-propanol has been well-tolerated in clinical trials, with few adverse effects reported.

Advantages And Limitations For Lab Experiments

3-[4-(7-Chloro-4-quinolinyl)-1-piperazinyl]-1-propanol has several advantages for use in laboratory experiments. It is readily available, relatively inexpensive, and has a well-established synthesis method. It is also highly potent and active against drug-resistant strains of the malaria parasite. However, 3-[4-(7-Chloro-4-quinolinyl)-1-piperazinyl]-1-propanol has some limitations, including its low solubility in aqueous solutions and its potential toxicity to mammalian cells at high concentrations.

Future Directions

There are several future directions for research on 3-[4-(7-Chloro-4-quinolinyl)-1-piperazinyl]-1-propanol. One area of interest is the development of new combination therapies that include 3-[4-(7-Chloro-4-quinolinyl)-1-piperazinyl]-1-propanol as a partner drug. Another area of research is the optimization of the synthesis method to improve yield and purity. Additionally, 3-[4-(7-Chloro-4-quinolinyl)-1-piperazinyl]-1-propanol may have potential applications in the treatment of other parasitic diseases, such as leishmaniasis and trypanosomiasis. Finally, further studies are needed to fully understand the mechanism of action of 3-[4-(7-Chloro-4-quinolinyl)-1-piperazinyl]-1-propanol and its potential for use in the prevention and treatment of malaria.

Synthesis Methods

The synthesis of 3-[4-(7-Chloro-4-quinolinyl)-1-piperazinyl]-1-propanol involves several steps, starting with the reaction of 7-chloro-4-quinolinecarbaldehyde with piperazine to form the intermediate 7-chloro-4-quinolinylpiperazine. This intermediate is then reacted with 1-chloropropanol to yield 3-[4-(7-Chloro-4-quinolinyl)-1-piperazinyl]-1-propanol. The synthesis process has been optimized to improve yield and purity, and several modifications have been made to the original method to reduce the use of hazardous reagents and solvents.

Scientific Research Applications

3-[4-(7-Chloro-4-quinolinyl)-1-piperazinyl]-1-propanol has been extensively studied for its antimalarial activity, both in vitro and in vivo. In vitro studies have shown that 3-[4-(7-Chloro-4-quinolinyl)-1-piperazinyl]-1-propanol is active against all stages of the malaria parasite's life cycle, including the drug-resistant strains. In vivo studies have demonstrated that 3-[4-(7-Chloro-4-quinolinyl)-1-piperazinyl]-1-propanol is effective in treating malaria infections in animal models and humans. 3-[4-(7-Chloro-4-quinolinyl)-1-piperazinyl]-1-propanol has also been investigated for its potential use in combination therapies, both as a partner drug and as a lead compound for the development of new antimalarial drugs.

properties

Product Name

3-[4-(7-Chloro-4-quinolinyl)-1-piperazinyl]-1-propanol

Molecular Formula

C16H20ClN3O

Molecular Weight

305.8 g/mol

IUPAC Name

3-[4-(7-chloroquinolin-4-yl)piperazin-1-yl]propan-1-ol

InChI

InChI=1S/C16H20ClN3O/c17-13-2-3-14-15(12-13)18-5-4-16(14)20-9-7-19(8-10-20)6-1-11-21/h2-5,12,21H,1,6-11H2

InChI Key

LQJWTATVMFGPMN-UHFFFAOYSA-N

SMILES

C1CN(CCN1CCCO)C2=C3C=CC(=CC3=NC=C2)Cl

Canonical SMILES

C1CN(CCN1CCCO)C2=C3C=CC(=CC3=NC=C2)Cl

Origin of Product

United States

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